Product packaging for Aplicyanin A(Cat. No.:)

Aplicyanin A

Cat. No.: B1256947
M. Wt: 293.16 g/mol
InChI Key: VVONRGQMZKFFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Marine Natural Products Chemistry and Chemical Biology Research

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular structures not found in terrestrial organisms. pharmamar.com Marine natural products chemistry focuses on the isolation, structure elucidation, and synthesis of these novel compounds. Aplidin (Plitidepsin) is a prime exemplar of this field, representing a class of complex peptides derived from marine invertebrates. dovepress.comwikipedia.org In the broader context of chemical biology, Aplidin serves as a powerful molecular probe to investigate fundamental cellular processes. Its specific interaction with a key protein in the cell's translation machinery allows researchers to dissect the intricacies of protein synthesis and its role in disease. patsnap.com The study of such marine-derived molecules bridges the gap between chemistry and biology, providing tools to understand and potentially manipulate biological systems.

Historical Overview of Aplidin (Plitidepsin) Discovery and Initial Characterization

Aplidin (Plitidepsin) was first isolated from the ascidian Aplidium albicans, a marine tunicate found in the Mediterranean Sea, specifically around the island of Es Vedrà in the Balearic Islands, Spain. pharmamar.comdovepress.com The initial discovery and characterization revealed it to be a cyclic depsipeptide, a class of molecules containing both peptide and ester bonds in their structure. dovepress.com Its molecular formula was determined to be C₅₇H₈₇N₇O₁₅, with a corresponding molecular weight of 1110.34 g/mol . dovepress.comnih.gov Structurally, it is closely related to another group of marine depsipeptides known as the didemnins. dovepress.com Early preclinical studies quickly established its potent cytotoxic effects against a variety of cancer cell lines, which spurred further investigation into its mechanism of action and potential therapeutic applications. researchgate.netresearchgate.net

Significance of Aplidin (Plitidepsin) as a Molecular Scaffold for Academic Inquiry

The intricate and unique chemical architecture of Aplidin (Plitidepsin) makes it a compelling scaffold for academic research. Its complex cyclic structure has presented a significant challenge for synthetic chemists, driving innovation in the field of total synthesis. quora.comchemicalbook.com Today, the compound is manufactured through total synthesis, which not only overcomes the supply limitations of natural sourcing but also allows for the creation of analogues to explore structure-activity relationships. dovepress.comnih.gov

The primary significance of Aplidin in academic inquiry, however, lies in its distinct mechanism of action. It has been identified to primarily target the eukaryotic elongation factor 1A2 (eEF1A2), a protein crucial for the elongation step of protein synthesis. patsnap.comnih.govdrugbank.com By binding to eEF1A2, Aplidin inhibits the delivery of aminoacyl-tRNAs to the ribosome, effectively halting protein production. patsnap.com This specific mode of action makes Aplidin an invaluable tool for studying the process of translation and has opened new avenues for investigating diseases characterized by dysregulated protein synthesis, such as certain cancers and viral infections. patsnap.commedchemexpress.com Its potent antiviral activity, notably against SARS-CoV-2, has further broadened its scope of research, highlighting the potential of targeting host factors in antiviral therapy. nih.govmountsinai.org

Detailed Research Findings

Chemical Properties of Aplidin (Plitidepsin)

PropertyValue
Chemical Formula C₅₇H₈₇N₇O₁₅
Molecular Weight 1110.34 g/mol
Class Cyclic Depsipeptide
Source Aplidium albicans (originally), Total Synthesis (currently) dovepress.comquora.com
Synonyms Plitidepsin, Dehydrodidemnin B wikipedia.org

Biological Activity Profile of Aplidin (Plitidepsin)

ActivityDescriptionKey Findings
Antitumor Activity Exhibits potent cytotoxicity against various cancer cell lines, including multiple myeloma and T-cell lymphoma. researchgate.netnih.govaacrjournals.orgInduces cell cycle arrest and apoptosis (programmed cell death) in cancer cells. patsnap.comresearchgate.net Overcomes drug resistance to conventional chemotherapies in preclinical models. nih.govnih.gov
Antiviral Activity Shows significant activity against several viruses, most notably SARS-CoV-2. patsnap.comnih.govInhibits viral replication by targeting the host protein eEF1A2, which the virus requires for its own protein synthesis. patsnap.commountsinai.org Preclinical studies showed it to be significantly more potent than remdesivir (B604916) against SARS-CoV-2. mountsinai.org
Mechanism of Action Primarily targets and inhibits the function of the eukaryotic elongation factor 1A2 (eEF1A2). patsnap.comdrugbank.comBinding to eEF1A2 disrupts the protein synthesis elongation cycle, leading to cell death or inhibition of viral replication. patsnap.com Also reported to induce oxidative stress and activate JNK and p38 signaling pathways. researchgate.netaacrjournals.org
Antiangiogenic Effects Inhibits the formation of new blood vessels, a process crucial for tumor growth.Shown to block the secretion of Vascular Endothelial Growth Factor (VEGF) in leukemia cells. dovepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrN4 B1256947 Aplicyanin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

6-(5-bromo-1H-indol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C12H13BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-2,5-6,11,16H,3-4H2,(H3,14,15,17)

InChI Key

VVONRGQMZKFFRP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2=CNC3=C2C=C(C=C3)Br)N

Synonyms

aplicyanin A

Origin of Product

United States

Isolation and Purification Methodologies for Aplicyanin a

Source Organism and Biosampling Strategies

The primary source of Aplicyanin A is the Antarctic tunicate Aplidium cyaneum. nih.govnih.gov The procurement and handling of this marine invertebrate are critical first steps that directly impact the quality and yield of the target compounds.

Collection and Preparation of Aplidium cyaneum Biomass

Specimens of Aplidium cyaneum are typically collected from their natural habitat in the cold waters of Antarctica. cambridge.org Standard marine collection techniques, such as dredging or scuba diving, are employed for this purpose. Once collected, the biomass must be immediately preserved to prevent chemical degradation of the sensitive secondary metabolites. The most common method for preservation is flash-freezing the collected specimens and storing them at low temperatures (typically -20°C or lower) until the extraction process can begin. This ensures the chemical integrity of the tunicate's metabolome, including the Aplicvanin compounds.

Optimization of Biomass Extraction Techniques

The initial step in isolating this compound from the prepared biomass is a solvent-based extraction. Research has identified that an extraction using a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) is effective for this purpose. researchgate.net This solvent system is capable of extracting a broad spectrum of organic compounds from the lyophilized and ground tunicate tissue.

The general procedure involves soaking the biomass in the CH₂Cl₂/MeOH solvent mixture, followed by filtration to separate the liquid extract from the solid biomass. This process is often repeated multiple times to maximize the yield of the extracted compounds. The resulting crude extract contains a complex mixture of all the solvent-soluble metabolites from Aplidium cyaneum, including the target this compound. researchgate.net

Advanced Chromatographic Techniques for this compound Isolation

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of the crude extract. This purification is typically a multi-step process.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is the final and most critical step in obtaining pure this compound. biorxiv.org Reversed-phase HPLC is particularly well-suited for the separation of alkaloids like the aplicyanins. researchgate.net This technique offers high resolution to separate structurally similar compounds within the Aplicyanin family.

The semi-preparative HPLC process would involve injecting the enriched fractions onto a column, often a C18 column, and eluting with a carefully optimized mobile phase. researchgate.net A common mobile phase for alkaloid separation is a gradient system of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. researchgate.net The fractions are monitored by a UV detector, and those corresponding to the peak for this compound are collected.

Table 1: Representative HPLC Conditions for Alkaloid Purification

Parameter Description
Column Reversed-Phase C18, 5 µm particle size
Mobile Phase Gradient of Acetonitrile/Water with 0.1% TFA
Flow Rate 1.0 - 2.0 mL/min
Detection UV at specific wavelengths (e.g., 254 nm, 280 nm)
Injection Volume 50 - 200 µL of concentrated fraction

This table represents typical conditions for the HPLC purification of alkaloids and is illustrative of the methods used for this compound.

Medium-Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC) Applications

Before the final HPLC purification, the crude extract is typically subjected to preliminary fractionation using lower resolution chromatographic techniques like Vacuum Liquid Chromatography (VLC) or Medium-Pressure Liquid Chromatography (MPLC). VLC is often used as the first step of purification, where the crude extract is passed through a column of silica (B1680970) gel under vacuum. Elution with a stepwise gradient of solvents (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) separates the extract into several less complex fractions based on polarity.

MPLC can be used for further fractionation of the VLC fractions. It offers better resolution than VLC and can handle larger sample loads than HPLC, making it an ideal intermediate purification step. These initial chromatographic steps are crucial for reducing the complexity of the mixture before it is subjected to the high-resolution power of HPLC.

Solid-Phase Extraction (SPE) in this compound Enrichment

Solid-Phase Extraction (SPE) is a valuable technique for enriching the concentration of aplicyanins from the crude or partially purified fractions. biorxiv.orgresearchgate.net In this method, the extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Depending on the choice of the stationary phase (e.g., C18 for reversed-phase SPE) and the solvents used, aplicyanins can be selectively retained on the cartridge while impurities are washed away.

The retained compounds, including this compound, are then eluted with a stronger solvent, such as acetonitrile or methanol. biorxiv.org This SPE step effectively concentrates the target compounds and removes interfering substances, which is highly beneficial for the efficiency and success of the subsequent HPLC purification. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Aplicyanin B
Aplicyanin C
Aplicyanin D
Aplicyanin E
Aplicyanin F
Dichloromethane
Methanol
Acetonitrile
Trifluoroacetic Acid
Formic Acid
Hexane

Microscale Methodologies for this compound Isolation and Analysis

For a rare compound like this compound, microscale isolation and analysis are crucial. The initial isolation yielded only small amounts, precluding extensive biological investigation at the time. mdpi.com Microscale techniques enable researchers to work with these limited quantities for structural elucidation and preliminary bioactivity screening.

Modern analytical techniques are central to microscale analysis. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful combination for this purpose. mdpi.comemerypharma.com This method allows for the separation of minute quantities of this compound from a complex mixture and provides information on its molecular weight and structure through mass spectrometric fragmentation patterns. mdpi.com The use of chiral HPLC, as demonstrated for Aplicyanin E, is a specific micro-analytical application to determine stereochemistry from a small sample. semanticscholar.org

Other microscale analytical techniques that could be applied to the study of this compound include:

Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample volume. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically requiring milligram quantities, modern NMR with cryoprobes can analyze sub-milligram samples, which is essential for the structural elucidation of novel compounds isolated in small amounts.

Microscale Thermophoresis (MST): This technique can be used to quantify the binding affinity between this compound and potential biological targets using very small amounts of the compound. researchgate.net

The table below outlines analytical methods suitable for the microscale analysis of this compound.

Analytical Technique Principle Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between phases under high pressure. veeprho.comMicro-purification and chiral separation. semanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS. mdpi.comDetection, quantification, and structural information from minute quantities.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei.Complete structural elucidation.
Capillary Electrophoresis (CE) Separation in a capillary based on electrophoretic mobility. nih.govHigh-resolution analysis of small sample volumes.
Microscale Thermophoresis (MST) Measures the motion of molecules in a microscopic temperature gradient. researchgate.netStudying molecular interactions and binding affinities.

These microscale methodologies are indispensable for advancing the research on rare marine natural products like this compound, enabling scientists to gain significant insights from very limited sample material.

Biosynthesis and Biogenetic Studies of Aplicyanin a

Identification of Putative Biosynthetic Precursors (e.g., L-Tyrosine)

The core scaffold of Aplicyanin A is an indole (B1671886) ring, a hallmark of alkaloids derived from the amino acid L-tryptophan. In the vast majority of known indole alkaloid biosynthetic pathways, L-tryptophan serves as the primary precursor, providing the indole nucleus and the adjacent two-carbon side chain. Therefore, it is highly probable that L-tryptophan is the initial building block for the biosynthesis of this compound.

The biosynthesis of the tetrahydropyrimidine (B8763341) portion of this compound is less straightforward to predict without direct experimental evidence. However, based on the biosynthesis of other nitrogen-containing heterocyclic natural products, it is likely derived from simple amino acids or their catabolic products. A plausible precursor for the three-carbon backbone of the tetrahydropyrimidine ring could be derived from the metabolism of amino acids such as L-arginine or L-ornithine , which are common precursors for polyamines and other nitrogenous compounds. The incorporation of two nitrogen atoms into the six-membered ring suggests the involvement of a nitrogen donor, possibly from another amino acid like L-glutamine or directly from ammonia (B1221849).

The bromine atom present on the indole ring is a common feature of marine natural products. The incorporation of halogens is typically catalyzed by halogenase enzymes , which utilize halide ions from the surrounding environment. In the marine context, bromide is readily available and is the likely source of the bromine atom in this compound.

Putative Precursor Contribution to this compound Structure
L-TryptophanIndole ring and C2 side chain
L-Arginine / L-OrnithineCarbon backbone of the tetrahydropyrimidine ring
Bromide ionBromine substituent on the indole ring

Proposed Biosynthetic Pathways and Intermediates

Based on the identified putative precursors, a hypothetical biosynthetic pathway for this compound can be proposed. The pathway likely commences with the modification of L-tryptophan.

Step 1: Bromination of Tryptophan. The biosynthesis is likely initiated by the bromination of L-tryptophan at the 6-position of the indole ring, catalyzed by a flavin-dependent halogenase. This would yield 6-bromo-L-tryptophan.

Step 2: Decarboxylation. The resulting 6-bromo-L-tryptophan would then undergo decarboxylation, a common step in indole alkaloid biosynthesis, to produce 6-bromotryptamine. This reaction is typically catalyzed by a tryptophan decarboxylase.

Step 3: Formation of the Tetrahydropyrimidine Ring. The construction of the tetrahydropyrimidine ring is the most speculative part of the proposed pathway. One possibility involves the reaction of 6-bromotryptamine with a three-carbon unit derived from an amino acid like arginine or ornithine. This could proceed through a series of steps involving the formation of an imine, followed by cyclization and reduction to form the saturated heterocyclic ring.

A potential intermediate in this process could be a Schiff base formed between the amino group of 6-bromotryptamine and an aldehyde derived from the three-carbon precursor. Intramolecular cyclization and subsequent reduction would then lead to the formation of the tetrahydropyrimidine ring fused to the indole side chain.

Proposed Biosynthetic Intermediates:

Intermediate Description
6-bromo-L-tryptophanBrominated amino acid precursor
6-bromotryptamineDecarboxylated intermediate
Schiff base intermediateFormed from 6-bromotryptamine and a C3 aldehyde

Enzymatic Studies in this compound Biosynthesis

To date, no specific enzymatic studies have been reported for the biosynthesis of this compound. However, based on the proposed pathway and knowledge of related biosynthetic pathways, the involvement of several key enzyme classes can be inferred.

Flavin-dependent Halogenases: These enzymes are responsible for the regioselective bromination of the tryptophan indole ring. They utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor and require a source of activated halogen, typically hypobromous acid, which is generated from bromide by a flavin-dependent enzyme.

Aromatic L-amino acid Decarboxylases: An enzyme of this class, likely a tryptophan decarboxylase, would be responsible for the conversion of 6-bromo-L-tryptophan to 6-bromotryptamine. These enzymes typically use pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

Iminium Reductases/Dehydrogenases: The final steps of the tetrahydropyrimidine ring formation would likely involve enzymes that can catalyze the reduction of an imine or a related unsaturated intermediate to form the saturated heterocyclic ring. These enzymes often use NADPH or NADH as a reductant.

Transaminases and Oxidases: The generation of the three-carbon aldehyde precursor for the tetrahydropyrimidine ring would likely involve the action of transaminases and oxidases on an amino acid such as arginine or ornithine.

Future research involving the isolation and characterization of the gene cluster responsible for this compound biosynthesis in Aplidium cyaneum will be necessary to identify and characterize the specific enzymes involved in this pathway.

Comparative Biogenetic Investigations with Structurally Related Indole Alkaloids

The proposed biosynthesis of this compound shares several features with the biogenesis of other marine indole alkaloids, particularly the meridianins and variolins, which also feature a 3-substituted indole core.

Meridianins: The meridianins are a family of 3-(pyrimidin-4-yl)indole alkaloids also isolated from tunicates. Like this compound, their biosynthesis is presumed to start from tryptophan. The key difference lies in the formation of the pyrimidine (B1678525) ring in meridianins, which is an aromatic heterocycle, as opposed to the saturated tetrahydropyrimidine ring in this compound. The biosynthesis of the pyrimidine ring in meridianins likely involves a different set of precursors and enzymatic reactions, possibly involving the condensation of a β-keto compound with a guanidinium (B1211019) group source.

Variolins: The variolins are another class of marine indole alkaloids that possess a more complex fused heterocyclic system attached to the indole core. While structurally more intricate, the initial steps of their biosynthesis are also thought to involve tryptophan. The divergence from the this compound pathway would occur early, with different cyclization and rearrangement reactions leading to the characteristic variolin scaffold.

Psammopemmins: The psammopemmins are 3-(2-bromopyrimidin-4-yl)indole alkaloids. Their biogenesis likely follows a similar initial path involving tryptophan, but with the incorporation of a pre-brominated pyrimidine precursor or a late-stage bromination of the pyrimidine ring.

The comparative analysis of these related alkaloid families highlights a common evolutionary strategy in marine organisms, where a conserved tryptophan-derived core is diversified through the attachment of various heterocyclic moieties. This diversification is likely achieved through the evolution of distinct enzymatic cassettes that act on a common set of early-stage intermediates. Understanding the biosynthesis of this compound in the context of these related compounds can provide valuable insights into the evolution of metabolic diversity in marine invertebrates.

Compound Structural Feature Putative Precursor(s) Key Biosynthetic Difference from this compound
This compound 6-bromo-3-(tetrahydropyrimidin-4-yl)indoleL-Tryptophan, L-Arginine/L-OrnithineFormation of a saturated tetrahydropyrimidine ring
Meridianins 3-(pyrimidin-4-yl)indoleL-Tryptophan, unknown C3N2 precursorFormation of an aromatic pyrimidine ring
Variolins Complex fused pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidineL-Tryptophan, other precursorsExtensive further cyclizations and rearrangements
Psammopemmins 3-(2-bromopyrimidin-4-yl)indoleL-Tryptophan, brominated pyrimidine precursorIncorporation of a brominated pyrimidine ring

Chemical Synthesis and Derivatization of Aplicyanin a

Total Synthetic Strategies for Aplicyanin A

The first total synthesis of (±)-aplicyanins A, B, and E, along with 17 related analogues, was reported in racemic form. pharmacompass.comnih.govwikidata.orgfishersci.cafishersci.co.uktcichemicals.comacs.orgresearchgate.net This seminal work provided crucial access to these complex indole (B1671886) alkaloids for further investigation.

Development of Key Synthetic Intermediates and Reaction Pathways

Early synthetic endeavors towards aplicyanins focused on the strategic introduction of a three-carbon chain at position 3 of an appropriately substituted indole. This chain was designed to be suitably functionalized to facilitate the subsequent construction of the 2-amino-1,4,5,6-tetrahydropyrimidine ring, a hallmark of the aplicyanin scaffold. fishersci.cafishersci.co.uk

The general utility of the Fischer indole synthesis, which forms indole from a substituted phenylhydrazine (B124118) and a carbonyl compound under acidic conditions, is a foundational method for constructing substituted indole rings that could be integrated into aplicyanin synthetic routes. sigmaaldrich.com

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity, the preferential formation of one regioisomer over another, is a critical aspect in the synthesis of complex molecules like this compound, as it directly influences the final product's structure and properties. acs.org Ensuring the correct positioning of substituents, particularly the bromine atom on the indole ring, is paramount.

The initial reported total synthesis of aplicyanins A, B, and E yielded racemic mixtures. pharmacompass.comnih.govwikidata.orgfishersci.cafishersci.co.uktcichemicals.com This indicates that the stereocenter at C-10 within the tetrahydropyrimidine (B8763341) system was not controlled during these synthetic efforts. In contrast, natural aplicyanins possess a non-racemic stereocenter at C-10, highlighting an area for further development in stereoselective synthesis. fishersci.ca Stereoselective synthesis, also known as asymmetric synthesis, is the process of forming one stereoisomer preferentially over others, a crucial endeavor in modern chemistry, especially for pharmaceuticals where different stereoisomers can exhibit distinct biological activities. researchgate.netnih.gov While the existing literature describes the racemic synthesis, the pursuit of enantioselective routes remains a significant challenge and an ongoing area of research in the broader field of natural product synthesis.

Challenges and Advances in this compound Synthesis

The synthesis of marine natural products like this compound presents several challenges, primarily stemming from their limited availability from natural sources. This scarcity underscores the necessity for efficient total or partial synthetic routes to provide sufficient material for comprehensive studies. pharmacompass.comwikipedia.org The inherent complexity of their molecular structures, including specific substitution patterns such as the 5,6-dibromoindole moiety found in related compounds like meridianin F, can pose significant synthetic hurdles. pharmacompass.com General challenges in chemical synthesis, such as optimizing reaction kinetics, addressing equipment limitations during scale-up, and ensuring robust process validation, also apply to the synthesis of aplicyanins. github.io

Despite these challenges, advancements in synthetic methodologies continue to emerge. Modern strategies, including synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies, offer promising avenues for overcoming the complexities associated with constructing intricate molecular architectures like this compound. nih.gov These innovations contribute to improved efficiency, selectivity, and sustainability in the synthesis of complex organic compounds.

Synthesis of this compound Analogues and Derivatives

The initial total synthesis efforts not only yielded (±)-Aplicyanin A but also facilitated the preparation of 17 related analogues. pharmacompass.comnih.govwikidata.orgfishersci.cafishersci.co.uktcichemicals.com This derivatization is crucial for establishing structure-activity relationships and exploring the therapeutic potential of the aplicyanin family.

Modifications to the Indole Ring System

Modifications to the indole ring system of this compound and its analogues have primarily involved alterations to the bromine substitution pattern and the indole nitrogen. Researchers have explored changing the number of bromine substituents on the indole core. pharmacompass.comnih.govwikidata.orgfishersci.cafishersci.co.uktcichemicals.com Notably, the presence of a bromine atom at position 5 of the indole ring has been identified as a critical factor influencing the biological activity of these compounds. nih.govwikidata.orgfishersci.catcichemicals.com Furthermore, variations have been introduced by changing the substituents on the indole nitrogen, including hydrogen (H), methyl (Me), or methoxy (B1213986) (OMe) groups. pharmacompass.comnih.govwikidata.orgfishersci.cafishersci.co.uktcichemicals.com The indole nucleus is a widely recognized and important scaffold in medicinal chemistry, and the development of new synthetic methodologies for substituted indoles remains an active area of research. cenmed.com

Variations in Heterocyclic Core Substituents

Beyond the indole ring, modifications have also been made to the heterocyclic core substituents, specifically focusing on the oxidation level of the tetrahydropyrimidine ring. Analogues have been synthesized with either a 2-amino-1,4,5,6-tetrahydropyrimidine or a 2-amino-5,6-dihydro-4-pyrimidone core. pharmacompass.comnih.govwikidata.orgfishersci.cafishersci.co.uk The core skeleton of aplicyanins is fundamentally a 3-tetrahydropyrimidyl indole moiety, and the tetrahydropyrimidine system contains a stereocenter at C-10. fishersci.cacenmed.com These variations in the heterocyclic core contribute to the diverse range of aplicyanin analogues and their distinct biological profiles.

Introduction of Halogenation Patterns (e.g., Bromine)

The aplicyanin family is notably characterized by the presence of bromine substituents on the indole ring. researchgate.netmdpi.commdpi.comnih.govbioregistry.io this compound itself is a 5-bromoindole-based compound. mdpi.comacs.org In natural aplicyanins, bromine atoms are typically found at positions 5 and/or 6 of the indole ring. researchgate.netmdpi.com

Research findings indicate that the introduction of a lipophilic bromine atom, particularly at position 5 of the indole framework, significantly enhances the anti-tumor activity of both synthetic and naturally occurring indole derivatives. mdpi.comacs.orgr-project.org For instance, while natural this compound was found to be inactive or possess only mild cytotoxic properties at tested concentrations, its racemic synthetic counterpart, (±)-aplicyanin A, exhibited considerable activity in the submicromolar range against human tumor cell lines such as MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal carcinoma). acs.orgbioregistry.ionih.gov This suggests a critical role for the bromine at position 5 in influencing antiproliferative activity. acs.orgnih.gov

Enantioselective Synthesis of this compound Enantiomers

A significant structural feature of the aplicyanin family is the presence of a stereocenter at C-10 within the tetrahydropyrimidine system, distinguishing them from related compounds like the meridianins, which have a planar pyrimidine (B1678525) ring. researchgate.net Optical rotation measurements of isolated natural aplicyanins indicate that this stereocenter is non-racemic. For example, natural aplicyanin E was isolated as a single enantiomer, although its absolute configuration remains undetermined. researchgate.net

The field of enantioselective synthesis is vital in modern chemistry, especially for pharmaceutical development, as the spatial arrangement of atoms in a chiral molecule can drastically affect its biological activity. nih.gov While the initial total syntheses of aplicyanins A, B, and E were reported in racemic form, studies on these racemic mixtures have provided valuable insights. acs.orgr-project.orgnih.gov Notably, racemic (±)-aplicyanin A demonstrated activity in the submicromolar range, contrasting with the inactivity of the corresponding natural compound. acs.orgbioregistry.ionih.gov This observation suggests that the unnatural enantiomer of this compound may possess significant biological activity, highlighting the importance and potential of developing enantioselective synthetic routes to further explore the structure-activity relationships of individual enantiomers. acs.orgnih.gov Similarly, racemic (±)-aplicyanin E showed decreased cytotoxicity compared to the natural product, indicating that one enantiomer is more active than the other. mdpi.comacs.org

Development of Novel Synthetic Methodologies for Aplicyanin Scaffolds

The challenging isolation of aplicyanins from marine sources and their low natural concentrations necessitate the development of efficient synthetic approaches to provide sufficient material for comprehensive biological evaluation and drug discovery efforts. researchgate.net The first total synthesis of (±)-aplicyanins A, B, and E, along with 17 analogues, marked a significant advancement in this area. acs.orgr-project.orgnih.gov

These synthetic methodologies typically involve building the complex 3-(tetrahydropyrimidyl)-indole scaffold. Early strategies focused on introducing a three-carbon chain at position 3 of a suitably substituted indole, followed by functionalization to construct the 2-amino-1,4,5,6-tetrahydropyrimidine ring. acs.orgnih.gov Through the synthesis of various analogues, researchers have systematically investigated the impact of structural modifications on the biological activity of aplicyanins. These modifications include varying the number and position of bromine substituents on the indole nucleus, altering the groups on the indole nitrogen (e.g., H, Me, or OMe), and changing the oxidation level of the tetrahydropyrimidine core. acs.orgr-project.orgnih.gov

The insights gained from these synthetic endeavors and subsequent cytotoxicity screenings have been instrumental in establishing structure-activity relationships (SARs) within the aplicyanin family. For instance, the presence of an acetyl group at the imine nitrogen and bromine at position 5 of the indole have been identified as critical features for anti-tumor activity in some compounds. acs.orgnih.gov The success of these synthetic efforts underscores the potential of the aplicyanin structure as a promising scaffold for the discovery and development of novel anti-cancer agents. acs.orgnih.gov

Cytotoxicity Data for (±)-Aplicyanins A, B, and E

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of racemic (±)-aplicyanins A, B, and E against three human tumor cell lines: MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal carcinoma). nih.gov

CompoundMDA-MB-231 (µM)A549 (µM)HT-29 (µM)
(±)-Aplicyanin A0.270.270.11
(±)-Aplicyanin B0.980.510.33
(±)-Aplicyanin E10.9------

Note: "---" indicates that the compound was inactive at the highest concentrations tested or data was not reported for that cell line. nih.gov

Mechanistic Investigations of Aplicyanin a Biological Activities at Cellular and Molecular Levels

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Research has demonstrated that aplicyanins possess cytotoxic and antiproliferative properties against various human tumor cell lines. researchgate.netmdpi.com These activities are attributed to the unique chemical structure of the compounds, particularly the presence of a bromoindole nucleus. researchgate.netmdpi.com

Aplicyanin A and its analogues have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal carcinoma). mdpi.comub.edu Dose-response studies, typically conducted over a 48- to 72-hour incubation period, have determined the concentration of the compound required to inhibit cell growth by 50% (IC50). nih.govmdpi.com

Interestingly, studies have shown a difference in activity between the natural form of this compound and its synthetically produced racemic counterpart, (±)-aplicyanin A. While natural this compound was found to be inactive at the highest tested concentrations in one study, the racemic version, (±)-aplicyanin A, displayed potent activity in the submicromolar range against all three cell lines. mdpi.com The acetylated derivative, (±)-aplicyanin B, was also highly active. ub.edu These findings highlight the potential of the aplicyanin scaffold in the development of anticancer agents. ub.edu

Table 1: Cytotoxic Activity (IC50) of Racemic Aplicyanin Analogues Data represents the concentration (in µM) required to inhibit 50% of cell growth.

CompoundHT-29 (Colon)A549 (Lung)MDA-MB-231 (Breast)Reference
(±)-Aplicyanin A (10f)0.620.670.59 ub.edu
(±)-Aplicyanin B (11f)0.430.480.44 ub.edu
(±)-Aplicyanin E (10b)>25>257.96 ub.edu

A key mechanism underlying the antiproliferative effects of this compound and its related compounds is their antimitotic activity. researchgate.netub.edu Antimitotic agents interfere with the process of cell division (mitosis), a critical phase of the cell cycle. numberanalytics.com This interference typically leads to a halt in cell cycle progression, often at the G2/M checkpoint, which is the transition phase between the second growth phase (G2) and mitosis (M). nih.govoncotarget.com By disrupting the formation or function of the mitotic spindle, these agents prevent proper chromosome segregation, ultimately blocking cell division and proliferation. numberanalytics.comnih.gov The antimitotic properties of certain aplicyanins, such as aplicyanin B, D, and F, have been specifically noted. mdpi.com

Prolonged arrest at the G2/M phase of the cell cycle can trigger programmed cell death, or apoptosis. numberanalytics.com This is a crucial mechanism for eliminating cancer cells that are unable to complete mitosis successfully. numberanalytics.com The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. nih.gov

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic BCL-2 family protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. frontiersin.org Mcl-1 functions by binding to and neutralizing pro-apoptotic proteins like BAK, preventing them from initiating the apoptotic cascade. frontiersin.org Consequently, inhibiting Mcl-1 is a promising strategy in cancer treatment. frontiersin.org While the direct modulation of Mcl-1 by this compound has not been explicitly detailed in the reviewed literature, the induction of apoptosis is a known consequence of the antimitotic activity exhibited by this class of compounds. numberanalytics.com Shifting the balance from anti-apoptotic proteins like Mcl-1L to pro-apoptotic isoforms like Mcl-1S has been shown to induce apoptosis in cancer cells, suggesting that targeting this pathway is a viable therapeutic approach. aging-us.commdpi.com

Molecular Target Identification and Validation

Identifying the specific molecular targets with which a compound interacts is crucial for understanding its mechanism of action and for further drug development.

Aplicyanins have been identified as kinase inhibitors, a class of molecules that can block the action of protein kinases, enzymes that are often dysregulated in cancer. researchgate.netresearchgate.net Computer-aided drug design studies have suggested that this compound may act as a substrate-selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). nih.govresearchgate.net PDK1 is considered a "master kinase" that plays a central role in signaling pathways crucial for cell growth, proliferation, and survival, making it an important oncology drug target. uniprot.orgnih.govhaematologica.org Molecular modeling predicts that this compound can bind to the ATP-binding pocket of PDK1, forming hydrogen bonds with key amino acid residues such as ASP223 and LYS111. researchgate.net This interaction is thought to inhibit the kinase's function, thereby disrupting downstream pro-survival signaling. researchgate.net

The antimitotic activity of the aplicyanin family is directly linked to their interaction with tubulin and microtubules. researchgate.net Microtubules are dynamic polymers of the protein tubulin and are essential components of the cytoskeleton and the mitotic spindle. ebi.ac.ukaopwiki.org The proper functioning of the mitotic spindle is absolutely required for the segregation of chromosomes during cell division. numberanalytics.com

Several studies have reported that aplicyanins exert their cytotoxic effects by inhibiting the polymerization of tubulin. researchgate.net By binding to tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules. nih.govnih.gov This destabilization prevents the formation of a functional mitotic spindle, leading to the observed mitotic arrest and subsequent cell death. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its synthetic analogues has been a crucial area of research to understand the chemical features essential for their biological effects. These studies involve systematic modifications of the aplicyanin scaffold and subsequent evaluation of the biological activities of the resulting analogues.

Influence of Halogen Substituents on Biological Potency

The presence and position of halogen substituents on the indole (B1671886) ring of this compound analogues have a profound impact on their biological potency. Research has consistently shown that a bromine atom at the C-5 position of the indole nucleus is a critical determinant for antiproliferative activity. nus.edu.sgresearchgate.netresearchgate.netub.edu The synthesis and cytotoxic screening of various analogues against human tumor cell lines have reinforced this finding. nus.edu.sgresearchgate.net

Studies on synthetic and naturally occurring indoles, such as this compound, have highlighted the significance of a lipophilic bromine atom on the fused benzo ring for imparting considerable anti-tumor activity. nus.edu.sgbiointerfaceresearch.com For instance, the antiproliferative activity of this compound, a 5-bromoindole-based compound, has been demonstrated against several cancer cell lines, including MDA-MB-231 (breast), A549 (lung), and HT-29 (colon). nih.govresearchgate.net The removal or repositioning of this bromine atom generally leads to a significant decrease in cytotoxic efficacy. The introduction of additional bromine atoms, for example at the C-6 position, has also been explored, but the C-5 bromo-substitution remains the most critical for potent activity. researchgate.net

The cytotoxic activity of selected aplicyanin analogues further illustrates the importance of the bromine substituent. While N-acetylated aplicyanins B, D, and F, all containing bromine, show potent cytotoxic and antimitotic activities, their non-brominated or differently halogenated counterparts are often less active. nus.edu.sg

Impact of N-Substituents on Indole Framework

In contrast to the critical role of halogen substituents, modifications to the substituents on the indole nitrogen (N-1 position) appear to have a less pronounced effect on the biological activity of aplicyanin analogues. researchgate.net Synthetic efforts have produced analogues with various groups at this position, including hydrogen (as in the natural product), methyl (Me), and methoxy (B1213986) (OMe) groups. nus.edu.sgresearchgate.net

Screening of these N-substituted analogues against human tumor cell lines revealed that the nature of the substituent on the indole nitrogen does not significantly influence the cytotoxic activity. researchgate.net For example, a comparison between (±)-aplicyanin B (N-H) and its N-Me analogue (11h) showed that both compounds are equally active against the tested cell lines. researchgate.net This suggests that this position is not centrally involved in the key interactions with the biological target responsible for the compound's cytotoxic effects. Therefore, this part of the molecule may be a suitable point for modification to improve other properties, such as solubility or pharmacokinetic parameters, without compromising the primary biological potency.

Role of Acetyl Group in Aplicyanin Biological Activity

The acetyl group on the imine nitrogen (N-16) of the tetrahydropyrimidine (B8763341) ring is another key structural feature that is crucial for the biological activity of the aplicyanin family. nus.edu.sgub.eduub.eduimist.ma Comparative studies between acetylated and non-acetylated aplicyanins have consistently demonstrated that the presence of the acetyl group is essential for potent cytotoxic and antimitotic effects. ub.eduub.eduresearchgate.net

For example, aplicyanins B, D, and F, which are all N-acetylated, exhibit significant cytotoxic activity in the submicromolar range. ub.eduimist.ma In contrast, their non-acetylated counterparts, aplicyanins A and C, are largely inactive at the highest tested concentrations. ub.eduub.eduimist.maresearchgate.net Aplicyanin E, which also lacks the N-acetyl group, shows only mild cytotoxic properties. ub.eduub.eduimist.ma The total synthesis and evaluation of numerous analogues have further confirmed that the acetyl group at the imine nitrogen strongly favors anti-tumor activity. researchgate.netresearchgate.net This strongly suggests that the acetyl moiety is involved in critical interactions, likely through hydrogen bonding, with the molecular target, which is believed to be tubulin. ub.edu

Table 1: Cytotoxic Activity (GI50/IC50 in µM) of Natural Aplicyanins against Human Cancer Cell Lines
CompoundN-16 Acetyl GroupHT-29 (Colon)A549 (Lung)MDA-MB-231 (Breast)
This compoundNoInactiveInactiveInactive
Aplicyanin BYes0.390.660.42
Aplicyanin CNoInactiveInactiveInactive
Aplicyanin DYes0.330.630.41
Aplicyanin ENo8.707.968.23
Aplicyanin FYes0.471.310.81

Computational Modeling and Molecular Docking Studies of this compound Interactions

Computational modeling and molecular docking are powerful tools used to simulate and predict the interactions between small molecules like this compound and their biological targets at a molecular level. ijpras.comfrontiersin.orgnih.gov These in silico methods provide valuable insights into the binding modes, affinities, and the specific molecular interactions that underpin the biological activity of a compound, guiding further drug design and optimization. researchgate.netplos.org

For this compound and its analogues, computational studies have primarily focused on their interaction with tubulin, a key protein involved in cell division and a known target for many anticancer agents. nih.govub.edu Molecular docking studies have been performed to predict how these compounds bind to tubulin, often targeting the colchicine-binding site located at the interface of the α and β-tubulin subunits. nih.govijpras.com

These docking studies suggest that aplicyanin analogues can fit into the colchicine-binding site and form various interactions with the protein residues. nih.govub.edu Key predicted interactions include hydrogen bonds, pi-alkyl, and amide-pi stacked interactions. ub.edu For instance, the acetyl group, which is known to be crucial for activity, is predicted to form important hydrogen bonds within the binding pocket. researchgate.net Similarly, the indole core and its substituents are positioned to make favorable contacts with the protein.

In addition to static docking, more advanced computational techniques like Molecular Dynamics (MD) simulations have been employed to study the stability and dynamics of the aplicyanin-target complexes. imist.ma MD simulations allow researchers to observe the conformational changes of both the ligand and the protein over time, providing a more realistic estimation of binding energies and the stability of key interactions, such as hydrogen bonds. imist.ma One study subjected predicted this compound-target complexes to short MD simulations to refine the docking poses and calculate binding energies more accurately using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. imist.ma Such studies help to validate the predicted binding modes and provide a rationale for the observed structure-activity relationships. While specific, detailed computational studies on this compound itself are not extensively published, the work on its analogues provides a strong framework for understanding its molecular mechanism of action. nih.govub.eduimist.ma

Chemical Biology Approaches in Aplicyanin a Research

Bioorthogonal Chemistry Applications for Studying Aplicyanin A in Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govcas.org These reactions are central to the use of chemical probes for studying molecules like this compound.

The primary application of bioorthogonal chemistry in this context is the detection and isolation of probe-target complexes. As described above, an this compound probe equipped with an alkyne handle can be ligated to an azide-containing reporter tag. Several types of bioorthogonal reactions are available for this purpose:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and popular "click" reaction. However, the copper catalyst can be toxic to cells, often limiting its use to cell lysates rather than live cells. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, cyclooctyne (B158145) derivatives (e.g., dibenzocyclooctyne, DIBO) can be used. The ring strain in these molecules allows them to react spontaneously with azides without a catalyst, making this reaction suitable for live-cell imaging. nih.govcas.org

Inverse-electron-demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene) is extremely fast and can also be used in living systems. nih.gov

By using these reactions, researchers can visualize the subcellular localization of this compound by attaching a fluorescent dye. Alternatively, attaching a biotin (B1667282) tag allows for the affinity purification and subsequent identification of its binding partners, providing critical insights into its mechanism of action. mdpi.com This strategy moves beyond simply knowing a compound is cytotoxic to understanding why it is cytotoxic on a molecular level.

High-Throughput Screening Methodologies for this compound-Ligand Interactions

High-throughput screening (HTS) encompasses a range of methods used to rapidly test thousands of chemical compounds for a specific biological activity. In the context of this compound, HTS can be used to identify its protein targets or to screen libraries of this compound analogues for improved activity.

Several HTS methodologies are applicable:

Fluorescence-Based Thermal Shift (FTS) Assays: This technique measures the change in a protein's melting temperature upon ligand binding. nih.gov A library of potential protein targets could be screened against this compound. If this compound binds to a specific protein, it will stabilize it, resulting in a measurable increase in its melting temperature. This method is fast, inexpensive, and can be performed in a 96-well plate format. nih.gov

Affinity-Selection Mass Spectrometry (AS-MS): This is a powerful label-free method for identifying ligands that bind to a target protein. technologynetworks.combruker.com In this approach, a target protein is incubated with a library of compounds. The protein-ligand complexes are then separated from unbound compounds, and the bound ligands are identified by mass spectrometry. This could be used to screen a library of this compound derivatives to find those with the highest affinity for a known target. A novel AS-MS workflow using trapped ion mobility spectrometry (TIMS) has been shown to enhance hit quality at HTS speeds. technologynetworks.com

NMR-Based Screening: Nuclear Magnetic Resonance (NMR) can be used to detect binding interactions between a small molecule and a protein target. unl.edu Techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY can identify which compounds in a mixture bind to a target protein. While generally lower in throughput than other methods, NMR provides valuable structural information about the binding interaction. unl.edu

Virtual High-Throughput Screening (vHTS): Computational docking methods can be used to screen large virtual libraries of compounds against a protein target's binding site. nih.gov If the structure of a biologically relevant target is known, vHTS could be used to screen this compound analogues to predict which ones might have higher binding affinity, thus prioritizing them for synthesis and experimental testing. nih.gov

The initial discovery that certain aplicyanins possess cytotoxic and antimitotic properties was the result of screening against a panel of human tumor cell lines, including colon (HT-29), lung (A-549), and breast (MDA-MB-231). nih.govresearchgate.net This represents a form of phenotypic screening, which can be followed by the target-based HTS methods described above to deconvolve the molecular mechanism.

Synthetic Biology and Metabolic Engineering for Aplicyanin Production

This compound is a natural product isolated from the Antarctic tunicate Aplidium cyaneum. mdpi.com The yields of natural products from marine invertebrates are often very low, making it difficult to obtain sufficient quantities for extensive research and development. Synthetic biology and metabolic engineering offer a promising solution to this supply problem. openaccessjournals.commdpi.com

The goal is to transfer the genetic machinery for producing this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can be grown in large quantities in fermenters. openaccessjournals.com The general workflow involves:

Identifying the Biosynthetic Gene Cluster (BGC): The first step is to identify the genes in the tunicate (or more likely, a symbiotic microorganism) that encode the enzymes responsible for synthesizing the aplicyanin scaffold from basic precursors like tryptophan.

Heterologous Expression: Once identified, the BGC is cloned and transferred into a suitable production host. nih.govfrontiersin.org

Metabolic Engineering and Optimization: Simply transferring the genes is often not enough to achieve high yields. Metabolic engineering is then used to optimize the host organism's metabolism. openaccessjournals.com This can involve:

Increasing Precursor Supply: Engineering the host to overproduce the necessary starting materials, such as L-tryptophan and S-adenosyl methionine.

Eliminating Competing Pathways: Deleting genes for enzymes that divert precursors into other metabolic pathways.

Optimizing Enzyme Expression: Using synthetic biology tools like strong promoters and ribosome binding sites to fine-tune the expression levels of the biosynthetic enzymes for maximum efficiency. mdpi.com

By applying these systems metabolic engineering strategies, which combine synthetic biology with traditional metabolic engineering, it is possible to create microbial cell factories capable of producing this compound or its more active derivatives in a sustainable and scalable manner. openaccessjournals.com This would provide a reliable source of the compound for further biological studies and potential therapeutic development.

Future Research Trajectories and Preclinical Implications of Aplicyanin a

Exploration of Undiscovered Aplicyanin A Analogues and Their Biological Profiles

The exploration of this compound analogues is a critical trajectory for enhancing its therapeutic potential and understanding its structure-activity relationships (SARs). Previous total syntheses of Aplicyanins A, B, and E, along with 17 analogues, have provided initial insights into how structural modifications influence cytotoxicity researchgate.netacs.org. These studies revealed that changes in the number of bromine substituents on the indole (B1671886), the nature of substituents on the indole nitrogen (H, Me, or OMe), and the oxidation level of the heterocyclic core tetrahydropyrimidine (B8763341) can significantly impact biological activity researchgate.netacs.org. For instance, the presence of bromine at position 5 of the indole and an acetyl group on the imine nitrogen have been identified as critical for activity in some compounds researchgate.netacs.org.

Future research will aim to systematically synthesize and evaluate a broader range of novel this compound analogues, focusing on targeted modifications to optimize potency, selectivity, and explore new mechanisms of action. This includes:

Targeted Structural Modifications: Deliberately altering specific functional groups or core structures based on existing SAR data to fine-tune activity and overcome potential limitations. This could involve exploring diverse substituents at key positions identified as important for activity, such as the indole ring and the tetrahydropyrimidine moiety researchgate.netresearchgate.netacs.orgmdpi.com.

Diversity-Oriented Synthesis: Employing synthetic strategies to generate a diverse library of analogues, moving beyond simple modifications to explore novel chemical spaces around the this compound scaffold.

High-Throughput Screening of Analogues: Rapidly assessing the biological profiles of newly synthesized analogues against a wider panel of cancer cell lines and other disease models to identify compounds with superior activity or novel specificities.

Mechanistic Elucidation: Investigating the precise molecular targets and pathways modulated by promising analogues, building on the knowledge that Aplicyanins are kinase inhibitors researchgate.netmdpi.com. This could involve identifying which specific kinases are inhibited and how these inhibitions translate into observed cellular effects.

The systematic exploration of undiscovered this compound analogues holds the potential to yield compounds with improved biological profiles, paving the way for more effective research and potential therapeutic applications.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The integration of advanced omics technologies, such as proteomics and metabolomics, is poised to revolutionize the understanding of this compound's biological impact at a systems level. Omics technologies provide comprehensive insights into the molecular components of living organisms, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) nih.govnumberanalytics.comazti.esnih.govhumanspecificresearch.org.

For this compound research, these technologies can be leveraged to:

Proteomics:

Target Identification: Identify the specific protein targets this compound interacts with, especially given its known kinase inhibitory activity researchgate.netmdpi.com. This could involve affinity-based proteomics or quantitative proteomics approaches to identify proteins whose expression or modification levels are altered upon this compound treatment.

Pathway Analysis: Elucidate the downstream signaling pathways affected by this compound, providing a broader understanding of its cellular effects.

Biomarker Discovery: Identify protein biomarkers that indicate a cellular response to this compound, which could be valuable for assessing its activity in preclinical models.

Metabolomics:

Mechanism of Action: Uncover metabolic perturbations induced by this compound, providing clues about its mechanism of action. For example, if this compound affects specific metabolic enzymes, metabolomics could reveal changes in related metabolic pathways.

Off-Target Effects: Identify unexpected metabolic changes that might indicate off-target effects, contributing to a more complete understanding of the compound's profile.

Resistance Mechanisms: Investigate metabolic adaptations in cells that develop resistance to this compound, offering insights into potential strategies to overcome resistance.

The data generated from these omics approaches, when integrated, can provide a holistic view of this compound's cellular impact, moving beyond phenotypic observations to detailed molecular mechanisms. This multi-omics approach is crucial for building a comprehensive understanding of the compound's biological activity and guiding further development.

Application of Artificial Intelligence and Machine Learning in this compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enabling advanced data analysis, inference, and accelerated compound design fronteousa.comnews-medical.netgpai.ainih.gov. Their application in this compound research can significantly expedite the identification and optimization of novel compounds.

Key applications include:

Virtual Screening and Lead Identification: AI/ML algorithms can rapidly screen vast chemical libraries to identify potential this compound analogues with desired properties, such as improved binding affinity to specific targets or enhanced antiproliferative activity news-medical.netpnnl.govnih.gov. This significantly reduces the need for extensive experimental screening, saving time and resources fronteousa.comnih.gov.

De Novo Design of Analogues: Generative AI platforms and machine learning models can design novel this compound-like molecules from scratch, optimizing for specific desired characteristics (e.g., potency, selectivity, pharmacokinetic properties) based on learned patterns from existing data news-medical.netpnnl.govresearchgate.netmass-analytica.comspringernature.com. This allows for the exploration of chemical spaces that might not be accessible through traditional synthetic routes.

Structure-Activity Relationship (SAR) Modeling: AI/ML can build sophisticated SAR models from existing this compound and analogue data, predicting the biological activity of new compounds based on their chemical structures researchgate.netacs.orgpnnl.govresearchgate.net. This can guide medicinal chemists in making informed decisions about which modifications are most likely to yield improved compounds.

Target Prediction: Computational approaches can predict potential protein targets for this compound and its analogues, complementing experimental target identification efforts and providing hypotheses for further investigation mdpi.comnews-medical.net.

Optimization of Properties: AI can assist in multi-parameter optimization, balancing various desired properties (e.g., efficacy, selectivity, stability) during the lead optimization phase pnnl.govresearchgate.netspringernature.com.

The integration of AI and ML in this compound research offers a powerful avenue for accelerating the design, discovery, and optimization of new compounds with enhanced therapeutic potential.

Development of Preclinical Models for Further Mechanistic Elucidation of this compound Activity (excluding clinical human trials)

The development and utilization of sophisticated preclinical models are essential for thoroughly elucidating the mechanisms of this compound activity and predicting its potential efficacy in complex biological systems. These models, which exclude clinical human trials, encompass a range of in vitro, in vivo, and ex vivo systems mdpi.combioaster.orgnih.govnih.govlek.com.

For this compound, future research will focus on:

Advanced In Vitro Models:

3D Cell Culture Systems: Moving beyond traditional 2D cell cultures to more physiologically relevant 3D models, such as spheroids or organoids, which better mimic the tissue architecture and cellular interactions found in vivo mdpi.comlek.com. These models can provide more accurate insights into this compound's antiproliferative effects in a more complex cellular environment.

Organ-on-a-Chip Technology: Utilizing microfluidic devices that simulate human organ physiology and function, allowing for the study of this compound's effects on specific organs or multi-organ interactions in a controlled and high-throughput manner mdpi.combioaster.orglek.com. This can provide insights into potential organ-specific activities or toxicities (though toxicity profiles are excluded from this article, the mechanistic understanding of interactions is relevant).

Co-culture Systems: Employing co-culture models that include different cell types (e.g., cancer cells with stromal cells or immune cells) to investigate the complex cellular microenvironment and how this compound interacts within it mdpi.com.

Relevant In Vivo Models:

Xenograft Models: Continuing to use and refine xenograft models, where human cancer cells (or patient-derived tumor cells) are implanted into immunocompromised mice, to study this compound's in vivo efficacy against various cancers researchgate.netresearchgate.netnih.govnih.gov. This allows for the assessment of tumor growth inhibition, metastasis, and survival.

Genetically Engineered Mouse Models (GEMMs): Developing or utilizing GEMMs that recapitulate specific genetic mutations or disease pathways relevant to this compound's mechanism of action (e.g., models with dysregulated kinase pathways) to gain deeper mechanistic insights into its in vivo effects.

Mechanistic Studies: Focusing on detailed biochemical and cellular analyses within these models to confirm target engagement, pathway modulation, and downstream cellular responses, such as apoptosis or cell cycle arrest, which have been suggested for this compound and its analogues researchgate.netresearchgate.netrsc.org.

The strategic development and application of these preclinical models will be instrumental in bridging the gap between in vitro observations and in vivo outcomes, providing a robust foundation for understanding this compound's therapeutic potential.

Potential for this compound as a Research Tool in Fundamental Cell and Molecular Biology

Beyond its potential as a therapeutic agent, this compound holds significant promise as a valuable research tool for unraveling fundamental processes in cell and molecular biology. Fundamental research aims to expand basic knowledge and understanding of underlying principles, often without immediate practical application unacademy.cominnspub.netaithor.com.

Given this compound's established biological activities, it can be utilized as a chemical probe to:

Investigate Kinase Signaling Pathways: As a confirmed kinase inhibitor, this compound can be employed to selectively modulate specific kinase activities in cellular systems researchgate.netmdpi.com. This allows researchers to dissect the roles of these kinases in various cellular processes, such as cell proliferation, differentiation, and survival.

Elucidate Cell Cycle Regulation: The antimitotic and antiproliferative activities of this compound and its analogues researchgate.netresearchgate.net suggest its utility in studying the intricacies of cell cycle progression and the mechanisms underlying cell division. It could be used to induce cell cycle arrest at specific phases and investigate the molecular events occurring during these arrests.

Explore Indole Alkaloid Biology: this compound belongs to the indole alkaloid family, which is prevalent in many biologically active natural products researchgate.netresearchgate.net. Its unique structure, particularly the bromoindole nucleus and the tetrahydropyrimidine moiety researchgate.netmdpi.com, makes it a valuable tool for understanding the biological functions and targets of this class of compounds.

Probe Cellular Responses to Bromine-Containing Compounds: The presence of bromine in this compound's structure researchgate.netresearchgate.netacs.org offers an opportunity to study how halogenated organic compounds interact with biological systems and the specific cellular responses they elicit.

By serving as a precise chemical modulator, this compound can facilitate a deeper understanding of complex biological pathways, contributing to the foundational knowledge in cell and molecular biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.